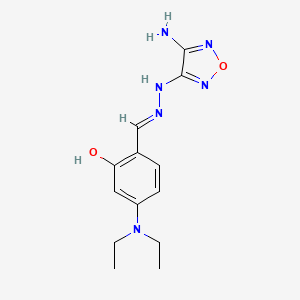![molecular formula C21H15N3O5 B6123775 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. BPA is a synthetic compound that is widely used in the pharmaceutical industry as a drug intermediate. It is also used in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects. Studies have shown that this compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the proliferation of cancer cells, including topoisomerase II and DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments, including its low cost, high yield, and easy synthesis method. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and reduce its environmental impact.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, as well as anti-inflammatory and anti-bacterial properties. The synthesis method of this compound is simple and efficient, making it suitable for large-scale production. Future research directions include the development of new drugs based on this compound, further studies to fully understand its mechanism of action and potential side effects, and optimization of the synthesis method to improve its yield and reduce its environmental impact.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves the reaction between 2-nitrophenol and 2-(2-bromoacetoxy)benzoic acid in the presence of potassium carbonate and copper (II) oxide. The reaction leads to the formation of this compound. The synthesis method is simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(13-28-19-11-4-2-9-17(19)24(26)27)22-15-7-5-6-14(12-15)21-23-16-8-1-3-10-18(16)29-21/h1-12H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORPZXOTPQOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B6123795.png)
![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)